
5-Quinolinesulfonic acid, 8-hydroxy-7-(4-morpholinylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is a derivative of 8-hydroxyquinoline, a versatile organic compound known for its wide range of applications in various fields such as pharmacology, medicine, and material science This compound is characterized by the presence of a hydroxyl group at the 8th position, a morpholinomethyl group at the 7th position, and a sulfonic acid group at the 5th position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid typically involves multi-step reactions starting from 8-hydroxyquinoline. One common method includes the following steps:
Sulfonation: 8-Hydroxyquinoline is sulfonated using sulfuric acid to introduce the sulfonic acid group at the 5th position.
Formylation: The sulfonated product is then subjected to formylation to introduce a formyl group at the 7th position.
Mannich Reaction: The formylated product undergoes a Mannich reaction with morpholine and formaldehyde to introduce the morpholinomethyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The sulfonic acid group can be reduced to sulfonate salts.
Substitution: The morpholinomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for metal ions.
Medicine: Investigated for its potential antimicrobial, anticancer, and antiviral activities.
Industry: Utilized in the development of materials for organic light-emitting diodes (OLEDs) and as a corrosion inhibitor.
作用機序
The mechanism of action of 8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid involves its ability to chelate metal ions, which can inhibit the activity of metalloenzymes. The compound can also interact with biological membranes and proteins, leading to disruption of cellular processes. The presence of the morpholinomethyl group enhances its solubility and bioavailability, making it a potent bioactive molecule.
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: The parent compound with similar chelating properties but lacking the sulfonic acid and morpholinomethyl groups.
5-Chloro-8-hydroxyquinoline: A halogenated derivative with enhanced antimicrobial activity.
8-Hydroxyquinoline-5-sulfonic acid: Lacks the morpholinomethyl group but retains the sulfonic acid functionality.
Uniqueness
8-Hydroxy-7-(morpholinomethyl)quinoline-5-sulfonic acid is unique due to the presence of both the sulfonic acid and morpholinomethyl groups, which confer distinct chemical properties and enhance its solubility, making it more versatile in various applications compared to its analogs.
特性
CAS番号 |
65053-85-2 |
|---|---|
分子式 |
C14H16N2O5S |
分子量 |
324.35 g/mol |
IUPAC名 |
8-hydroxy-7-(morpholin-4-ylmethyl)quinoline-5-sulfonic acid |
InChI |
InChI=1S/C14H16N2O5S/c17-14-10(9-16-4-6-21-7-5-16)8-12(22(18,19)20)11-2-1-3-15-13(11)14/h1-3,8,17H,4-7,9H2,(H,18,19,20) |
InChIキー |
KNZSAMMJHWGGGT-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CC2=CC(=C3C=CC=NC3=C2O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



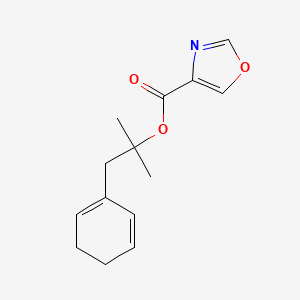
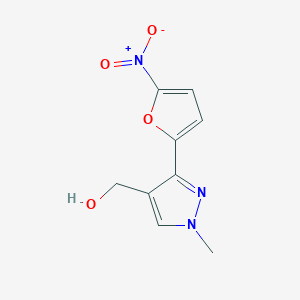
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
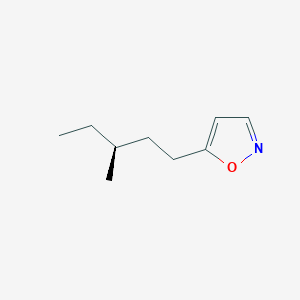

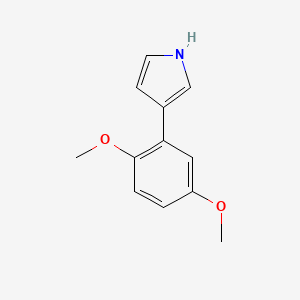
![2-(Carboxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12876217.png)

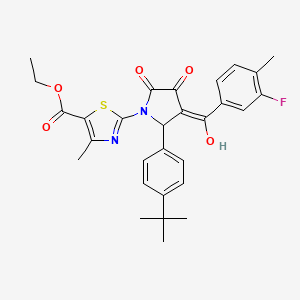
![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
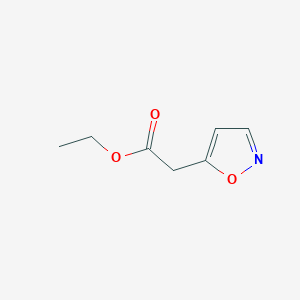
![2-Ethyl-6,6-dimethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12876252.png)
